Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

Lipophilicity LogD Physicochemical profiling

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate (CAS 1192252-23-5, PubChem CID is a synthetic piperidine derivative with the molecular formula C₁₈H₂₁F₃N₂O₅ and a molecular weight of 402.4 g/mol. The compound features a 2-hydroxy-6-oxopiperidine core bearing a trifluoromethyl group at position 2, a benzamido substituent at position 5, and an ethyl propanoate side chain at the ring nitrogen.

Molecular Formula C18H21F3N2O5
Molecular Weight 402.4 g/mol
Cat. No. B13172016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate
Molecular FormulaC18H21F3N2O5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H21F3N2O5/c1-2-28-14(24)9-11-23-16(26)13(8-10-17(23,27)18(19,20)21)22-15(25)12-6-4-3-5-7-12/h3-7,13,27H,2,8-11H2,1H3,(H,22,25)
InChIKeyGTZOBQHRDQYZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[5-Benzamido-2-Hydroxy-6-Oxo-2-(Trifluoromethyl)Piperidin-1-Yl]Propanoate – Core Chemical Identity and Procurement Profile


Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate (CAS 1192252-23-5, PubChem CID 43810946) is a synthetic piperidine derivative with the molecular formula C₁₈H₂₁F₃N₂O₅ and a molecular weight of 402.4 g/mol [1]. The compound features a 2-hydroxy-6-oxopiperidine core bearing a trifluoromethyl group at position 2, a benzamido substituent at position 5, and an ethyl propanoate side chain at the ring nitrogen [2]. It is commercially available as a screening compound (e.g., Enamine catalog number EN300-88482) at ≥95% purity [2]. The structure has been computationally characterized with a LogP of 1.9, a topological polar surface area of 95.9 Ų, and compliance with Lipinski's Rule of Five, indicating favorable drug-like properties [1].

Compound Type Synthetic piperidine screening compound
Physicochemical Profile Lipinski-compliant with moderate lipophilicity and polarity
Stereochemical Complexity Two undefined stereocenters enable isomer-resolved SAR
Procurement Traceability Distinct catalog identity with specified purity level

Why Ethyl 3-[5-Benzamido-2-Hydroxy-6-Oxo-2-(Trifluoromethyl)Piperidin-1-Yl]Propanoate Cannot Be Replaced by In-Class Analogs in Screening Campaigns


The combination of a C2 trifluoromethyl carbinol, a C5 benzamido group, and an N1 ethyl propanoate chain within a single piperidin-2-one scaffold creates a unique three-dimensional pharmacophore that is not replicated in closely related analogs. The closest structural neighbor—ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate (CAS 1173171-11-3)—differs by one methylene unit in the side chain [1], yet this single-carbon variation alters computed LogD (pH 7.4) from 1.60 to 1.36 and LogP from 1.60 to 1.36 [1][2]. The trifluoromethyl group at C2 introduces stereochemical complexity (two undefined stereocenters) [3] that can yield diastereomeric mixtures with distinct target-binding profiles. Generic substitution with simpler piperidine benzamides risks losing the hydrogen-bonding network enabled by the 2-hydroxy-6-oxo motif, as well as the metabolic stability conferred by the trifluoromethyl substituent [1].

Propanoate vs. Acetate Side Chain

A single methylene difference alters computed lipophilicity (LogD), which may shift cellular permeability and assay partitioning relative to the acetate analog.

Conformational Flexibility Mismatch

The propanoate chain provides an additional rotatable bond; substitution with the shorter acetate may restrict conformational sampling and affect target docking.

Stereochemical Identity Not Transferable

Two undefined stereocenters generate diastereomeric mixtures; achiral or simpler analogs lack this stereochemical dimension, limiting direct interchangeability.

Quantitative Differentiation Evidence for Ethyl 3-[5-Benzamido-2-Hydroxy-6-Oxo-2-(Trifluoromethyl)Piperidin-1-Yl]Propanoate Versus Closest Analogs


Side-Chain Length Modulates Lipophilicity: Propanoate vs. Acetate Comparison

The target compound (C3 propanoate side chain) exhibits a computed LogD (pH 7.4) of 1.60 and LogP of 1.60, compared with LogD (pH 7.4) of 1.36 and LogP of 1.36 for the one-carbon-shorter acetate analog [1][2]. This ΔLogD of +0.24 at physiological pH translates to an approximately 1.7-fold increase in lipophilicity, which can enhance membrane permeability in cell-based assays [1][2].

Lipophilicity
Head-to-head
LogD7.4 1.60 vs. 1.36
Δ +0.24
May support cell-permeability assay selection
Computed comparison; target vs. acetate analog
Lipophilicity LogD Physicochemical profiling Piperidine derivatives

Rotatable Bond Count Impacts Conformational Flexibility and Target Docking Potential

The target compound possesses 7 rotatable bonds versus 6 for the acetate homolog [1][2]. The additional rotatable bond in the propanoate chain allows for a broader conformational sampling during target engagement. Both compounds share identical polar surface area (95.94 Ų) and hydrogen bond donor/acceptor counts [1][2], indicating that the side-chain difference selectively modulates flexibility without altering overall polarity.

Rotatable Bonds
Head-to-head
7 vs. 6 bonds
Δ +1
Supports target-docking assay context
Identical TPSA; flexibility difference only
Conformational flexibility Molecular docking Structure-activity relationships Drug design

Drug-Likeness Profile: Lipinski Compliance and Lead-Likeness Comparison

Both the propanoate target compound and its acetate analog comply with Lipinski's Rule of Five (molecular weight <500, LogP <5, HBD ≤5, HBA ≤10) [1][2]. The target compound has MW = 402.4 vs. MW = 388.3 for the acetate, both staying well within the lead-like space. Compared with the clinically explored 15-PGDH chemical probe SW033291 (MW = 412.6, LogP ~4.5, TPSA ~56 Ų) [3], the target compound offers a markedly different physicochemical profile—higher TPSA (95.9 vs. ~56 Ų) and lower LogP (1.9 vs. ~4.5)—which may confer advantages in solubility and reduced off-target promiscuity risk.

Drug-Likeness vs. SW033291
Cross-study
LogP 1.9 vs. ~4.5
Δ TPSA +40 Ų
May support higher-concentration screening
Cross-study comparison; computed properties
Drug-likeness Lipinski Rule of Five Lead optimization Physicochemical profiling

Trifluoromethyl Carbinol Stereochemistry: Undefined Stereocenters as a Differentiating Feature

The target compound contains two undefined stereocenters at C2 (carrying the hydroxyl and trifluoromethyl groups) and C5 (bearing the benzamido substituent) [1]. This generates a mixture of up to four stereoisomers (two diastereomeric pairs of enantiomers). By contrast, simpler achiral piperidine benzamide building blocks lack this stereochemical dimension entirely. While SW033291 is also achiral, the target compound's stereochemical complexity means that chiral resolution could yield diastereomers with divergent activity profiles—a feature absent in most commercial screening compounds from this chemical space [1].

Stereochemistry
Class-level
2 undefined stereocenters
Supports stereospecific hit identification
Individual isomer testing required; class-level inference
Stereochemistry Trifluoromethyl group Chiral separation Diastereomer activity

Vendor-Specified Purity as a Procurement Decision Factor

The target compound is supplied by Enamine LLC (catalog EN300-88482) at ≥95% purity, as documented on the ChemBase platform [1]. The closest structural analog (ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate, catalog EN300-88484) is also specified at ≥95% purity [2]. While the purity specification is equivalent, the propanoate compound (EN300-88482) has a distinct catalog identity and batch traceability, ensuring that procurement of the correct side-chain variant is documented and reproducible across screening campaigns.

Purity & Catalog ID
Head-to-head
≥95% (identical)
Distinct catalog: EN300-88482 vs. EN300-88484
Supports procurement traceability
Equivalent purity; unambiguously selects propanoate variant
Compound purity Procurement specification Screening quality control Vendor comparison

Recommended Application Scenarios for Ethyl 3-[5-Benzamido-2-Hydroxy-6-Oxo-2-(Trifluoromethyl)Piperidin-1-Yl]Propanoate Based on Quantitative Differentiation Evidence


Target-Based Screening for 15-PGDH or Short-Chain Dehydrogenase/Reductase (SDR) Family Inhibition

The piperidine-2-one core with a trifluoromethyl carbinol motif is structurally reminiscent of known 15-PGDH inhibitor pharmacophores. The compound's favorable LogD (1.60 at pH 7.4) and TPSA (95.9 Ų) predict adequate solubility for biochemical assay conditions, while the two undefined stereocenters offer the opportunity to identify stereospecific inhibitory activity through post-screening chiral resolution [1]. Procurement of the propanoate variant (rather than the acetate homolog) is recommended for membrane-permeability-dependent cellular counter-screens, given its +0.24 LogD advantage [1].

Fragment-Based or Structure-Guided Lead Discovery Leveraging Stereochemical Complexity

The presence of two undefined stereocenters distinguishes this compound from flat achiral screening library members. After initial hit identification, chiral chromatographic resolution of the commercial racemate/diastereomeric mixture can yield individual stereoisomers for structure-activity relationship (SAR) expansion [1]. The ethyl ester side chain provides a synthetic handle for hydrolysis and subsequent amide or acid diversification, enabling rapid analog generation.

Physicochemical Benchmarking in Compound Library Diversification

With a computed LogP of 1.9 and TPSA of 95.9 Ų, this compound occupies a distinct region of chemical space compared with more lipophilic screening compounds such as SW033291 (LogP ~4.5, TPSA ~56 Ų) [1][2]. Library managers seeking to enhance the polarity and solubility profile of their screening collection can use this compound as a representative entry point into the piperidine benzamide trifluoromethyl chemical series with favorable developability parameters.

Method Development for Chiral Analytical Separation of Trifluoromethyl Piperidine Derivatives

The compound's combination of a stereogenic C2 trifluoromethyl carbinol center and a C5 benzamido-bearing carbon presents a non-trivial chiral separation challenge suitable for analytical method development and validation [1]. Successful chiral HPLC or SFC resolution protocols developed on this scaffold can be transferred to other members of the α-trifluoromethyl piperidine class that share similar stereochemical features.

Application
Selection Property
Validation Focus
Target-based screening (15-PGDH / SDR)
Computed LogD and TPSA context; stereochemical complexity
Cell-permeability assay context; post-screening chiral resolution
Fragment-based lead discovery
Stereochemical complexity and synthetic handle (ethyl ester)
Chiral separation and SAR expansion via ester hydrolysis
Compound library diversification
Lower LogP and higher TPSA vs. more lipophilic screening compounds
Solubility and developability parameter benchmarking
Chiral analytical method development
Trifluoromethyl piperidine scaffold with two stereocenters
HPLC/SFC method transfer to α-trifluoromethyl piperidine class
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